molecular formula C17H20FNO B8433520 N-(2-fluorophenylmethyl)-3-hydroxy-N-methyl-3-phenylpropylamine

N-(2-fluorophenylmethyl)-3-hydroxy-N-methyl-3-phenylpropylamine

Cat. No.: B8433520
M. Wt: 273.34 g/mol
InChI Key: GWMKFHRYERZKNM-UHFFFAOYSA-N
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Description

N-(2-fluorophenylmethyl)-3-hydroxy-N-methyl-3-phenylpropylamine is a useful research compound. Its molecular formula is C17H20FNO and its molecular weight is 273.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H20FNO

Molecular Weight

273.34 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl-methylamino]-1-phenylpropan-1-ol

InChI

InChI=1S/C17H20FNO/c1-19(13-15-9-5-6-10-16(15)18)12-11-17(20)14-7-3-2-4-8-14/h2-10,17,20H,11-13H2,1H3

InChI Key

GWMKFHRYERZKNM-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(C1=CC=CC=C1)O)CC2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of N-methyl-o-fluorobenzylamine (27.8 g), 3-chloro-1-phenylpropan-1-ol(34.2 g), 2,2,6,6-tetramethylpiperidine (34.4 ml) and acetonitrile (500 ml) was refluxed for 48 h. The mixture was cooled to room temperature, filtered and the solvent removed. The residue was partitioned between chloroform and aqueous sodium bicarbonate. The organic phase was dried and the solvent removed. The residue was disolved in 60°-80° petrol (150 ml) and allowed to crystallise yielding the title compound (32.4 g) which is cyclodehydrohalogenated as in Example 4.
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27.8 g
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34.2 g
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34.4 mL
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500 mL
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Synthesis routes and methods III

Procedure details

A mixture of 3-hydroxy-N-methyl-3-phenylpropylamine (8.3 g, 50 mM), 2,2,6,6-tetramethylpiperidine (8.4 ml, 50 mM), o-fluorobenzyl chloride (7.25 g, 50 mM) and acetonitrile (100 ml) was stirred for 24 hours at ambient temperature. The resulting precipitate was removed by filtration, the precipitate washed with acetonitrile and the combined filtrate and washings evaporated under reduced pressure. The residue was partitioned between 2N hydrochloric acid (100 ml) and ether (100 ml), the aqueous layer basified and extracted with ether (2×100 ml). The ether extract was dried and the solvent removed under reduced pressure to yield an oil (10.3 g). Distillation gave the title compound b.p. 160°-2° C./0.6 mbar.
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8.3 g
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8.4 mL
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7.25 g
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100 mL
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